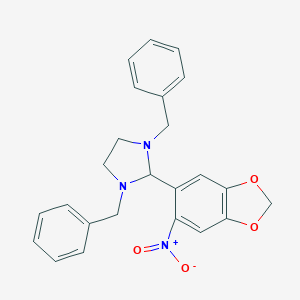
1,3-二苄基-2-(6-硝基-1,3-苯并二氧杂环戊烯-5-基)咪唑烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine is a complex organic compound with a molecular formula of C24H23N3O4. This compound is characterized by the presence of a nitrobenzodioxole moiety attached to an imidazolidine ring, which is further substituted with two benzyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
科学研究应用
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Nitration: The benzodioxole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Imidazolidine Ring Formation: The nitrated benzodioxole is reacted with benzylamine and formaldehyde under basic conditions to form the imidazolidine ring.
Benzylation: Finally, the imidazolidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl groups can be removed through hydrogenolysis using hydrogen gas and a palladium on carbon catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Debenzylated Products: Formed by the removal of benzyl groups.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
作用机制
The mechanism of action of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)hexahydropyrimidine: Similar structure but with a hexahydropyrimidine ring instead of an imidazolidine ring.
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanone: Contains the same nitrobenzodioxole moiety but with an ethanone group instead of an imidazolidine ring.
Uniqueness
1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
属性
IUPAC Name |
1,3-dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-27(29)21-14-23-22(30-17-31-23)13-20(21)24-25(15-18-7-3-1-4-8-18)11-12-26(24)16-19-9-5-2-6-10-19/h1-10,13-14,24H,11-12,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALOPHHOJXVHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
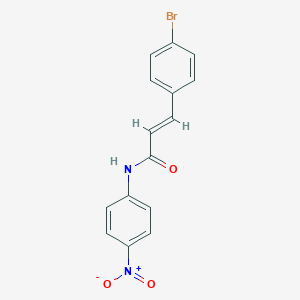
![2-(4-bromophenyl)-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387504.png)
![1,3-dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B387506.png)
![2-{1-Cyclopropyl-3-[4-(dimethylamino)phenyl]-2-propenylidene}malononitrile](/img/structure/B387507.png)
![3-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B387510.png)

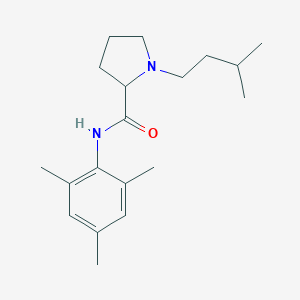
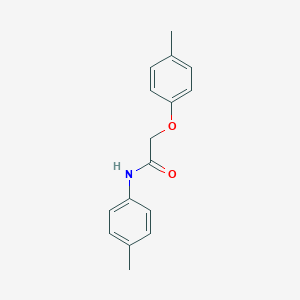
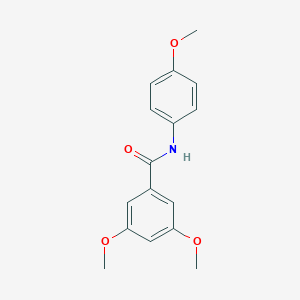

![2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B387521.png)
![4-(5-Phenyl-4H-[1,2,4]triazol-3-ylazo)-phenol](/img/structure/B387522.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B387525.png)
